molecular formula C18H32BNO6 B13612404 1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate

1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B13612404
M. Wt: 369.3 g/mol
InChI Key: GXXAAMRYTKCWND-CHWSQXEVSA-N
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Description

1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple stepsThe dioxaborolane moiety is then attached through a borylation reaction, often using a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets through its boron-containing moiety. This interaction can influence various biochemical pathways, making it a valuable tool in medicinal chemistry and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 3-ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H32BNO6

Molecular Weight

369.3 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C18H32BNO6/c1-9-23-14(21)12-10-20(15(22)24-16(2,3)4)11-13(12)19-25-17(5,6)18(7,8)26-19/h12-13H,9-11H2,1-8H3/t12-,13-/m1/s1

InChI Key

GXXAAMRYTKCWND-CHWSQXEVSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CN(C[C@H]2C(=O)OCC)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CN(CC2C(=O)OCC)C(=O)OC(C)(C)C

Origin of Product

United States

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